molecular formula C40H42Br2O8 B14116594 Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate

Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate

Cat. No.: B14116594
M. Wt: 810.6 g/mol
InChI Key: YTKMOUKGXQQHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate is a perylene derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various functional materials. It is characterized by the presence of bromine atoms at the 1 and 7 positions and tetrabutyl ester groups at the 3, 4, 9, and 10 positions of the perylene core.

Preparation Methods

The synthesis of Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate typically starts from commercially available perylene-3,4,9,10-tetracarboxylic bisanhydride . The synthetic route involves the bromination of the perylene core to introduce bromine atoms at the 1 and 7 positions. This is followed by esterification reactions to attach the tetrabutyl ester groups at the 3, 4, 9, and 10 positions. The reaction conditions are optimized to ensure regioisomeric purity and high yield .

Chemical Reactions Analysis

Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate is primarily based on its ability to participate in electron transfer processes. The bromine atoms and ester groups influence the electronic distribution within the molecule, making it an effective electron donor or acceptor in redox reactions. This property is exploited in applications such as organic electronics and photovoltaics, where efficient charge transfer is crucial .

Comparison with Similar Compounds

Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate can be compared with other perylene derivatives, such as:

The unique combination of bromine atoms and tetrabutyl ester groups in this compound provides it with distinct electronic properties and reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C40H42Br2O8

Molecular Weight

810.6 g/mol

IUPAC Name

tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate

InChI

InChI=1S/C40H42Br2O8/c1-5-9-17-47-37(43)25-15-13-23-34-30(42)22-28(40(46)50-20-12-8-4)32-26(38(44)48-18-10-6-2)16-14-24(36(32)34)33-29(41)21-27(31(25)35(23)33)39(45)49-19-11-7-3/h13-16,21-22H,5-12,17-20H2,1-4H3

InChI Key

YTKMOUKGXQQHFL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C(C5=C(C=CC3=C45)C(=O)OCCCC)C(=O)OCCCC)Br)Br)C(=O)OCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.